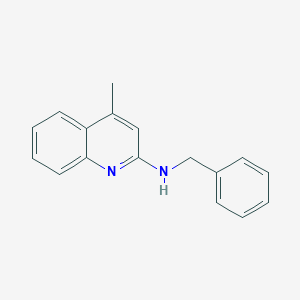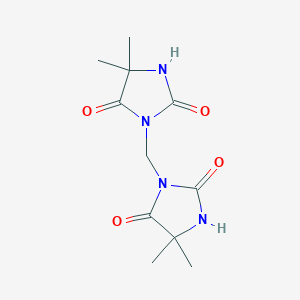
3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione)' is a chemical compound that is also known as Methylenedimethylurea or MDU. It is a cyclic urea derivative that has been widely used in scientific research due to its unique properties. This compound has been used in various fields of research such as biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) is not well understood. However, it is believed that this compound acts as a crosslinking agent by forming covalent bonds between the polymer chains. This results in the formation of a three-dimensional network that increases the strength and durability of the polymer.
Effets Biochimiques Et Physiologiques
3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered to be harmful to human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) in lab experiments include its unique properties, low toxicity, and ease of synthesis. However, the limitations include its limited solubility in water and its tendency to decompose at high temperatures.
Orientations Futures
There are several future directions for research on 3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione). One area of research could be the development of new synthesis methods that improve the yield and purity of the compound. Another area of research could be the investigation of the mechanism of action of this compound in order to better understand its properties and potential applications. Additionally, research could be conducted to explore the potential use of this compound in the synthesis of new pharmaceuticals and agrochemicals.
Conclusion
In conclusion, 3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) is a unique compound that has been widely used in scientific research. Its properties and potential applications make it a valuable tool for researchers in various fields. While there is still much to be learned about this compound, its low toxicity and ease of synthesis make it a promising candidate for future research.
Méthodes De Synthèse
The synthesis of 3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) involves the reaction of N,N-dimethylurea with formaldehyde in the presence of a catalyst. The reaction results in the formation of a cyclic urea derivative with a methylene bridge between the two imidazolidine rings. This compound can also be synthesized by reacting N,N-dimethylurea with paraformaldehyde in the presence of a catalyst.
Applications De Recherche Scientifique
3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) has been widely used in scientific research due to its unique properties. It has been used as a crosslinking agent for polymers, and as a curing agent for epoxy resins. This compound has also been used as a reagent in the synthesis of various organic compounds. In addition, it has been used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
3040-97-9 |
|---|---|
Nom du produit |
3,3'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) |
Formule moléculaire |
C11H16N4O4 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
3-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H16N4O4/c1-10(2)6(16)14(8(18)12-10)5-15-7(17)11(3,4)13-9(15)19/h5H2,1-4H3,(H,12,18)(H,13,19) |
Clé InChI |
OJJXFRXEHGWPFW-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C(=O)N1)CN2C(=O)C(NC2=O)(C)C)C |
SMILES canonique |
CC1(C(=O)N(C(=O)N1)CN2C(=O)C(NC2=O)(C)C)C |
Autres numéros CAS |
3040-97-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
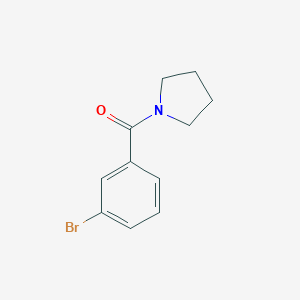
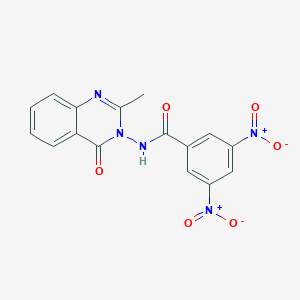
![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)
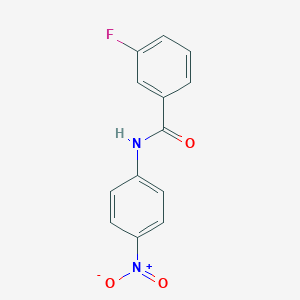
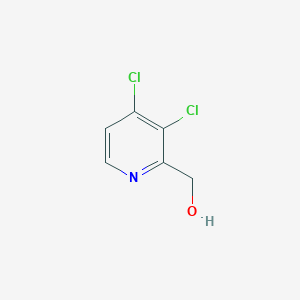
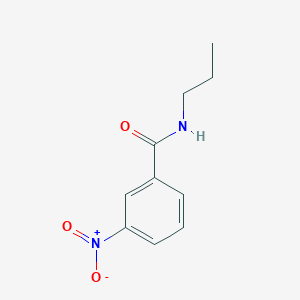
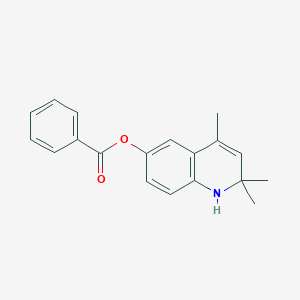
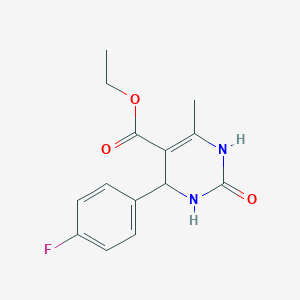
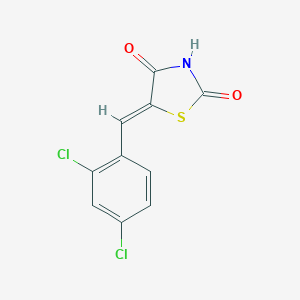
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B187540.png)
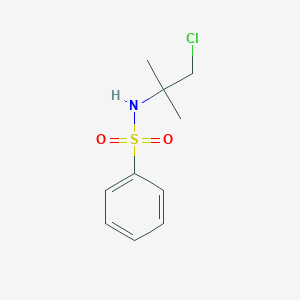
![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
